2-(4'-Formyl-[1,1'-biphenyl]-4-yl)acetamide
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Overview
Description
2-(4’-Formyl-[1,1’-biphenyl]-4-yl)acetamide is an organic compound characterized by the presence of a formyl group attached to a biphenyl structure, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Formyl-[1,1’-biphenyl]-4-yl)acetamide typically involves the formylation of a biphenyl precursor followed by the introduction of an acetamide group. One common method involves the reaction of 4-bromobiphenyl with formylphenylboronic acid in the presence of a palladium catalyst to form the formylated biphenyl intermediate. This intermediate is then reacted with acetamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Formyl-[1,1’-biphenyl]-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products Formed
Oxidation: 2-(4’-Carboxy-[1,1’-biphenyl]-4-yl)acetamide.
Reduction: 2-(4’-Hydroxymethyl-[1,1’-biphenyl]-4-yl)acetamide.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4’-Formyl-[1,1’-biphenyl]-4-yl)acetamide has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of 2-(4’-Formyl-[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its formyl and acetamide functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrakis(4-formyl-[1,1’-biphenyl])ethane: A compound with multiple formyl groups attached to a biphenyl structure, used in the synthesis of covalent organic frameworks.
4-Formylbiphenyl: A simpler formylated biphenyl compound used as an intermediate in organic synthesis.
Uniqueness
2-(4’-Formyl-[1,1’-biphenyl]-4-yl)acetamide is unique due to the presence of both formyl and acetamide groups, which confer distinct chemical reactivity and potential for diverse applications. Its biphenyl backbone provides structural rigidity and the ability to participate in various substitution reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-[4-(4-formylphenyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-15(18)9-11-1-5-13(6-2-11)14-7-3-12(10-17)4-8-14/h1-8,10H,9H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFZOISURHXGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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